- Preparation of benzamides as KDM1A inhibitors for the treatment of disease, World Intellectual Property Organization, , ,
Cas no 939-90-2 (trans-2-phenylcyclopropane-1-carboxylic acid)

939-90-2 structure
Product Name:trans-2-phenylcyclopropane-1-carboxylic acid
CAS No:939-90-2
Molecular Formula:C10H10O2
Molecular Weight:162.185203075409
MDL:MFCD00001292
CID:805179
PubChem ID:24898295
trans-2-phenylcyclopropane-1-carboxylic acid Properties
Names and Identifiers
-
- Cyclopropanecarboxylicacid, 2-phenyl-, (1R,2R)-rel-
- rac trans-2-Phenylcyclopropanecarboxylic Acid
- trans-2-Phenyl-1-cyclopropanecarboxylic Acid
- 2-Phenylcyclopropanecarboxylic acid
- RAC TRANS-2-PHENYLCYCLOPROPANECARBOXYLIC ACID,OFF-WHITE SOLID
- trans-2-Phenylcyclopropane-1-carboxylic acid
- trans-2-Phenylcyclopropanecarboxylic acid
- (1R,2R)-2-phenylcyclopropanecarboxylic acid
- (1R,2R)-2-phenylcyclopropane-1-carboxylic acid
- Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2R)-rel-
- trans-(+/-)-2-phenyl-1-cyclopropanecarboxylic acid
- PubChem22341
- AHDDRJBFJBDEPW-DTWKUNHWSA-N
- Cyclopropanecarboxylic acid, 2-phenyl-, trans- (8CI)
- rel-(1R,2R)-2-Phenylcyclopropanecarboxylic acid (ACI)
- (±)-trans-2-Phenyl-1-cyclopropanecarboxylic acid
- NSC 40846
- NSC-40846
- Cyclopropanecarboxylic acid, 2-phenyl-
- W13292
- NSC40846
- P0750
- (-)-trans-2-Phenyl-1-cyclopropanecarboxylic acid
- (1R,2R)-2-Phenylcyclopropanecarboxylicacid
- AJY6BGY81V
- trans-(+/-)-2-Phenyl-cyclopropanecarboxylic Acid
- Q27149084
- MFCD00001292
- 939-90-2
- Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2R)-
- EN300-244787
- (1R,2R)-rel-2-Phenyl-cyclopropanecarboxylic Acid; (+/-)-trans-2-Phenyl-1-cyclopropanecarboxylic Acid; NSC 40846;
- Cyclopropanecarboxylicacid,2-phenyl-,(1R,2R)-rel-
- AKOS015856021
- EN300-206766
- 3471-10-1
- Trans-2-phenylcyclopropane carboxylic acid
- Trans-2-Phenylcyclopropancarboxylic acid
- (1R,2R)-2-phenyl-cyclopropanecarboxylic acid
- CS-0058721
- racemic trans-2-phenyl-cyclopropane carboxylic acid
- Z2235584851
- (1R)-2
- (+/-)-TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID
- 2-PhCPCOOH
- rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid)
- SCHEMBL323824
- trans-2-Phenylcyclopropane-1-carboxylic acid, 95%
- DB-335839
- UNII-AJY6BGY81V
- trans-2-phenylcyclopropylcarboxylic acid
- trans-(-)-2-Phenyl-cyclopropanecarboxylic Acid
- BP-12541
- A-Phenylcyclopropane-1
- 2-Phenyl-1-cyclopropanecarboxylic acid, trans-(-)-
- EINECS 213-366-3
- trans-2-phenyl-cyclopropanecarboxylic acid
- MFCD15147098
- 7696C9G4PM
- UNII-7696C9G4PM
- DTXSID301272871
- DS-9427
- trans-2-phenyl -cyclopropanecarboxylic acid
- (1R, 2R)-2-phenyl-cyclopropane carboxylic acid
- (1R,2R)-2-(phenyl)-cyclopropanecarboxylic acid
- (1R-trans)-2-Phenylcyclopropanecarboxylic acid
- (1R,2R)-2-phenyl-cyclopropane carboxylic acid
- CHEBI:79920
- 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, TRANS-(+/-)-
- A-carboxylic acid
- 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-trans)-
- rac-(1R,2R)-2-phenylcyclopropane-1-carboxylic acid
-
- MDL: MFCD00001292
- InChIKey: AHDDRJBFJBDEPW-DTWKUNHWSA-N
- Inchi: 1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1
- SMILES: C([C@@H]1C[C@H]1C1C=CC=CC=1)(=O)O
Computed Properties
- Exact Mass: 162.06800
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 2
- Monoisotopic Mass: 162.068
- Heavy Atom Count: 12
- Complexity: 182
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 1.6
- Surface Charge: 0
- Topological Polar Surface Area: 37.3
Experimental Properties
- LogP: 1.87470
- PSA: 37.30000
- Refractive Index: 1.5782 (estimate)
- Boiling Point: 317.1℃ at 760 mmHg
- Melting Point: 86.0 to 91.0 deg-C
- Flash Point: 144.3 °C
- Color/Form: Not determined
- Solubility: Not determined
- Density: 1.0613 (rough estimate)
trans-2-phenylcyclopropane-1-carboxylic acid Security Information
- WGK Germany:3
- Safety Instruction: S22-S24/25
-
Dangerous goods sign:
- Hazardous Material transportation number:NONH for all modes of transport
trans-2-phenylcyclopropane-1-carboxylic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
trans-2-phenylcyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB47174-250mg |
Trans-2-phenyl-1-cyclopropanecarboxylic acid |
939-90-2 | 97% | 250mg |
$9.00 | 2024-07-18 | |
Aaron | AR0036EQ-250mg |
trans-2-Phenylcyclopropanecarboxylic acid |
939-90-2 | 97% | 250mg |
$3.00 | 2025-01-21 | |
abcr | AB140619-1 g |
trans-2-Phenyl-1-cyclopropanecarboxylic acid , 98%; . |
939-90-2 | 98% | 1g |
€89.40 | 2023-05-09 | |
Alichem | A019108575-25g |
trans-2-Phenylcyclopropanecarboxylic acid |
939-90-2 | 97% | 25g |
$227.25 | 2023-08-31 | |
Apollo Scientific | OR59934-5g |
trans-2-Phenylcyclopropane-1-carboxylic acid |
939-90-2 | 95% | 5g |
£53.00 | 2023-08-31 | |
TRC | P319685-1g |
rac trans-2-Phenylcyclopropanecarboxylic Acid |
939-90-2 | 1g |
$ 58.00 | 2023-09-06 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0793-250g |
Trans-2-phenyl-1-cyclopropanecarboxylic Acid |
939-90-2 | 95% | 250g |
$850 | 2023-09-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3135-5G |
trans-2-phenylcyclopropane-1-carboxylic acid |
939-90-2 | 97% | 5g |
¥ 158.00 | 2023-04-12 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T139465-25g |
trans-2-phenylcyclopropane-1-carboxylic acid |
939-90-2 | 98% | 25g |
¥748.90 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047053-1g |
rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid) |
939-90-2 | 98% | 1g |
¥63.00 | 2024-04-24 |
trans-2-phenylcyclopropane-1-carboxylic acid Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Chromium copper oxide (Cr2CuO4) , 1-Butyl-3-methylimidazolium hydroxide Solvents: Methanol ; 6 h, 50 °C
1.2 Solvents: Tetrahydrofuran ; 4 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt
1.2 Solvents: Tetrahydrofuran ; 4 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt
Reference
- The synergistic effect of copper chromite spinel nanoparticles (CuCr2O4) and basic ionic liquid on the synthesis of cyclopropanecarboxylic acidsResearch on Chemical Intermediates, 2016, 42(12), 7963-7975,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Reference
- Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2Journal of the American Chemical Society, 2010, 132(19), 6827-6833,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Samarium Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Hydrochloric acid , Oxygen Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid , Oxygen Solvents: Water ; rt
Reference
- The first cyclopropanation reaction of unmasked α,β-unsaturated carboxylic acids: Direct and complete stereospecific synthesis of cyclopropanecarboxylic acids promoted by Sm/CHI3Organic Letters, 2007, 9(14), 2685-2688,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like ActionJournal of Medicinal Chemistry, 2009, 52(7), 1885-1902,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 9 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitorsJournal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31, 173-179,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium hydroxide ; 2 h, 60 °C
Reference
- Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof, European Patent Organization, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
- Synthesis and in vitro evaluation of novel N-cycloalkylcarbamates as potential cholinesterase inhibitorsMonatshefte fuer Chemie, 2017, 148(12), 2143-2153,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide
1.2 Reagents: Potassium carbonate Solvents: Methanol ; reflux
1.2 Reagents: Potassium carbonate Solvents: Methanol ; reflux
Reference
- Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1PLoS One, 2017, 12(2),,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Ethanol , Tetrahydrofuran , Water ; 50 min, 115 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Reference
- Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor AgentJournal of Medicinal Chemistry, 2016, 59(4), 1501-1517,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Preparation of arylcyclopropylalkylamines as 5-HT2C receptor agonists useful as anorectic agents., World Intellectual Property Organization, , ,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Sodium hypochlorite Solvents: Acetonitrile , Water
Reference
- Cyclopropane derivatives through charge-directed conjugate addition reactions of unsaturated acylphosphoranesJournal of Organic Chemistry, 1986, 51(5), 758-60,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
Reference
- Substitution of carboxyl group by bromine in phenylcyclopropanecarboxylic acidsZhurnal Organicheskoi Khimii, 1980, 16(10), 2086-91,
Synthetic Circuit 19
Reaction Conditions
Reference
- Ketyl-Type Radicals from Cyclic and Acyclic Esters are Stabilized by SmI2(H2O)n: The Role of SmI2(H2O)n in Post-Electron Transfer StepsJournal of the American Chemical Society, 2014, 136(23), 8459-8466,
Synthetic Circuit 20
Reaction Conditions
Reference
- Reaction of esters of 2-arylcyclopropanecarboxylic acids with nitrous acid. Synthesis of aryl-substituted 3-ethoxycarbonyl-4,5-dihydroisoxazoles and 3-ethoxycarbonylisoxazolesChemistry of Heterocyclic Compounds (New York, 2009, 45(5), 595-605,
trans-2-phenylcyclopropane-1-carboxylic acid Raw materials
- Cyclopropanepropanoic acid, β-oxo-2-phenyl-α-(triphenylphosphoranylidene)-, ethyl ester, trans- (9CI)
- Ethyl cinnamate
- trans-Cinnamic acid
- Trimethylsulfoxonium iodide
- rel-1-Methylethyl (1R,2R)-2-phenylcyclopropanecarboxylate
- Benzene, [(1R,2R)-2-bromocyclopropyl]-, rel-
- (2S)-ethyl 2-phenylcyclopropanecarboxylate
- Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester, (1R,2S)-
- Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester, (1S,2R)-
- ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate
- 2-phenylcyclopropane-1-carboxylic acid
- Ethyl trans-2-phenylcyclopropanecarboxylate
trans-2-phenylcyclopropane-1-carboxylic acid Preparation Products
trans-2-phenylcyclopropane-1-carboxylic acid Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:939-90-2)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
HU BEI YONG KUO Technology Co., Ltd.
(CAS:939-90-2)
MR./MRS.:SUN YAO
Phone:18064098002
Email:1248580055@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
(CAS:939-90-2)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
trans-2-phenylcyclopropane-1-carboxylic acid Related Literature
-
Mei-Xiang Wang,Guo-Qiang Feng New J. Chem. 2002 26 1575
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Radouane Koudih,Gwéna?lle Gilbert,Martine Dhilly,Ahmed Abbas,Louisa Barré,Danièle Debruyne,Franck Sobrio Org. Biomol. Chem. 2012 10 8493
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Edmund J. Keliher,Richard C. Burrell,Harry R. Chobanian,Karina L. Conkrite,Rajesh Shukla,John E. Baldwin Org. Biomol. Chem. 2006 4 2777
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Yuri Iwai,Takashi Ozaki,Ryo Takita,Masanobu Uchiyama,Jun Shimokawa,Tohru Fukuyama Chem. Sci. 2013 4 1111
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5. Synthesis and stereostructure–activity relationship of a synthetic pyrethroid, 2-chloro-1-methyl-3-phenylcyclopropylmethyl-3-phenoxybenzyl etherYoshinori Nishii,Ken-ichi Wakimura,Toru Tsuchiya,Shogo Nakamura,Yoo Tanabe J. Chem. Soc. Perkin Trans. 1 1996 1243
-
6. Synthesis and stereostructure–activity relationship of a synthetic pyrethroid, 2-chloro-1-methyl-3-phenylcyclopropylmethyl-3-phenoxybenzyl etherYoshinori Nishii,Ken-ichi Wakimura,Toru Tsuchiya,Shogo Nakamura,Yoo Tanabe J. Chem. Soc. Perkin Trans. 1 1996 1243
-
Clarice A. D. Caiuby,Lucas G. Furniel,Antonio C. B. Burtoloso Chem. Sci. 2022 13 1192
Recommended suppliers
Amadis Chemical Company Limited
(CAS:939-90-2)trans-2-phenylcyclopropane-1-carboxylic acid

Purity:99%
Quantity:100g
Price($):298.0